molecular formula C20H13ClN2O2 B2577541 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide CAS No. 477503-74-5

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide

Cat. No.: B2577541
CAS No.: 477503-74-5
M. Wt: 348.79
InChI Key: ZTMZLTUZULSNNZ-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide” is a chemical compound with the molecular formula C19H13N3O2 . It belongs to the class of organic compounds known as alpha amino acid amides . Benzoxazoles, to which this compound belongs, are known for their antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazole ring attached to a phenyl group, which is further connected to a nicotinamide group . The SMILES notation for this compound is c1ccc2c(c1)nc(o2)c3ccc(cc3)NC(=O)c4cccnc4 .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its polar surface area is 68 Å^2 .

Scientific Research Applications

Synthetic Procedures and Chemical Properties

  • Benzazoles and their derivatives, such as 2-guanidinobenzazoles (2GBZs), are highlighted for their importance in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed new procedures to access compounds with guanidine moieties, showing potential therapeutic applications. These compounds, including modifications and functionalizations with aromatic, carbohydrate, and amino-acid moieties, offer insights into the pharmacological activities like cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).

Biological Applications and Potential Therapeutic Uses

  • Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with roles in allelopathy and defense against biological threats. Despite the limited antimicrobial potency of monomeric natural benzoxazinoids, the 1,4-benzoxazin-3-one backbone is considered a potential scaffold for designing new antimicrobial compounds, demonstrating effectiveness against pathogenic fungi and bacteria (de Bruijn et al., 2018).

Material Science and Other Applications

  • The review on microwave-assisted synthesis of benzoxazoles highlights its importance in material science and medicinal chemistry, indicating the broad range of pharmacological properties benzoxazole derivatives possess. Microwave-assisted synthesis offers a quick and efficient method for diversifying benzoxazole derivatives, beneficial for pharmaceutical chemistry, dyestuff, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Novelty in Drug Discovery

  • Benzoxazole derivatives are patented for their biological activities, demonstrating their significance in drug discovery. Recent patents have shown benzoxazole derivatives with excellent activity against various protein targets and diseases, with some reaching clinical trial stages. This underscores the benzoxazole moiety's role as an essential pharmacophore in medicinal compounds (Wong & Yeong, 2021).

Future Directions

The future directions for this compound could involve further exploration of its antiprotozoal and antimicrobial activities . Additionally, its photophysical properties could be studied for potential applications .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMZLTUZULSNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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